DNA Gyrase-IN-9

Antibacterial DNA Gyrase Inhibition Enzyme Assay

DNA Gyrase-IN-9, also known as compound 4j, is a synthetic antibacterial agent belonging to the pyrano[2,3-c]pyrazole-5-carbonitrile class. It functions as an inhibitor of DNA gyrase, an essential bacterial enzyme for DNA replication and supercoiling.

Molecular Formula C26H18ClN3O2
Molecular Weight 439.9 g/mol
Cat. No. B12387194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNA Gyrase-IN-9
Molecular FormulaC26H18ClN3O2
Molecular Weight439.9 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C(C(=C(O2)O)C#N)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl
InChIInChI=1S/C26H18ClN3O2/c1-16-23-24(19-9-7-18(8-10-19)17-5-3-2-4-6-17)22(15-28)26(31)32-25(23)30(29-16)21-13-11-20(27)12-14-21/h2-14,24,31H,1H3
InChIKeyRUHSRNRCTKQZOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DNA Gyrase-IN-9: A Pyranopyrazole-Based Inhibitor with Documented Activity Against Bacterial DNA Gyrase


DNA Gyrase-IN-9, also known as compound 4j, is a synthetic antibacterial agent belonging to the pyrano[2,3-c]pyrazole-5-carbonitrile class [1]. It functions as an inhibitor of DNA gyrase, an essential bacterial enzyme for DNA replication and supercoiling [1]. The compound's chemical structure is defined by the molecular formula C26H18ClN3O2 and a molecular weight of 439.89 g/mol . Its characterization and biological evaluation are detailed in a 2023 study that introduces this novel scaffold for antimicrobial development [1].

DNA Gyrase-IN-9 Procurement: Why Analog Selection is Critical for Experimental Reproducibility


The antibacterial and safety profile of DNA gyrase inhibitors is highly dependent on the specific chemical scaffold and its substituents. DNA Gyrase-IN-9 is based on a novel pyranopyrazole core [1]. Its closest analogs, including other DNA gyrase inhibitors like DNA Gyrase-IN-16 (IC50 = 1.609 µM) and DNA gyrase B-IN-3 (IC50 < 10 nM), exhibit different potency ranges and are active against different enzyme subunits or species . Substituting DNA Gyrase-IN-9 with another in-class compound would introduce uncharacterized variables in enzyme inhibition potency, antimicrobial spectrum (MIC/MBC), and central nervous system (CNS) toxicity profiles, thereby compromising experimental reproducibility and cross-study comparisons. The evidence below quantifies the specific activity and safety parameters that differentiate DNA Gyrase-IN-9.

DNA Gyrase-IN-9 Quantitative Differentiation: Evidence for Scientific Selection


DNA Gyrase-IN-9 Demonstrates Superior Enzyme Inhibition Potency Over Ciprofloxacin in a Direct Head-to-Head Assay

In a direct head-to-head comparison using a DNA gyrase supercoiling assay, DNA Gyrase-IN-9 (compound 4j) exhibited a more potent inhibitory effect than the clinical comparator ciprofloxacin [1]. The study reported a lower half-maximal inhibitory concentration (IC50) for the target compound, establishing its superior potency in this specific in vitro context.

Antibacterial DNA Gyrase Inhibition Enzyme Assay

DNA Gyrase-IN-9 Exhibits an Improved CNS Safety Profile Compared to Ciprofloxacin

A comparative assessment of central nervous system (CNS) toxicity was performed using the HiB5 cell line [1]. The study evaluated the attenuation of GABA/NMDA receptor expression, a key indicator of neurotoxicity. DNA Gyrase-IN-9 (compound 4j) demonstrated better neurotransmitter modulation compared to ciprofloxacin, indicating a lower potential for CNS side effects.

Neurotoxicity CNS Safety Antibacterial

DNA Gyrase-IN-9 Exhibits Broad-Spectrum Antibacterial Activity Against Both Gram-Positive and Gram-Negative Strains

The antimicrobial activity of DNA Gyrase-IN-9 (compound 4j) was assessed against a panel of Gram-positive and Gram-negative bacterial strains [1]. The compound demonstrated potent bacteriostatic and bactericidal effects, with a minimum inhibitory concentration (MIC) range of 0.5-2 µg/mL and a minimum bactericidal concentration (MBC) range of 2-8 µg/mL [1].

Antimicrobial Activity MIC MBC

DNA Gyrase-IN-9: Recommended Applications Stemming from Its Differentiated Profile


In Vitro Studies Requiring a More Potent DNA Gyrase Inhibitor than Ciprofloxacin

Based on its lower IC50 value in a DNA gyrase supercoiling assay (6.29 µg/mL vs. 10.2 µg/mL for ciprofloxacin), DNA Gyrase-IN-9 is a suitable tool compound for in vitro experiments where a higher degree of enzyme inhibition is required at lower concentrations [1]. This makes it valuable for mechanism-of-action studies or assays seeking to minimize potential off-target effects from high compound concentrations.

Antibacterial Research Prioritizing Mitigation of CNS-Related Side Effects

The documented improvement in neurotransmitter modulation (GABA/NMDA attenuation) in the HiB5 cell line compared to ciprofloxacin suggests that DNA Gyrase-IN-9 is a superior candidate for studies investigating antibacterial mechanisms with an emphasis on reducing neurotoxic potential [1]. This is particularly relevant for research on novel treatments where the CNS side effects associated with fluoroquinolones are a key liability to overcome.

Broad-Spectrum Antibacterial Screening Assays

With defined MIC (0.5-2 µg/mL) and MBC (2-8 µg/mL) ranges against both Gram-positive and Gram-negative bacteria, DNA Gyrase-IN-9 is a well-characterized positive control or test compound for broad-spectrum antimicrobial susceptibility testing and screening campaigns [1]. Its activity profile allows for benchmarking against other novel compounds in the same bacterial panels.

Structure-Activity Relationship (SAR) Studies on Pyranopyrazole Scaffolds

As the most active and well-profiled analog (4j) within a novel pyranopyrazole series, DNA Gyrase-IN-9 serves as a critical reference point for medicinal chemistry efforts [1]. Its potent enzyme inhibition, antimicrobial activity, and favorable CNS safety profile provide a benchmark for optimizing new derivatives within this chemical space.

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